

## Fenbuconazole: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Fenbuconazole |           |
| Cat. No.:            | B054123       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Fenbuconazole is a broad-spectrum triazole fungicide utilized in agriculture to control a variety of fungal diseases on crops.[1] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi.[2][3] In mammals, fenbuconazole is rapidly absorbed and extensively metabolized, with the liver being the primary target organ for toxicity.[1][4] Toxicological assessments have demonstrated low acute toxicity via oral, dermal, and inhalation routes.[2][4] Subchronic and chronic exposure in animal studies consistently point to liver effects, including increased weight and hepatocellular hypertrophy.[1][5][6] In rats, the thyroid is a secondary target organ.[1][7] Fenbuconazole is classified as a "Group C, possible human carcinogen" based on liver tumors in mice and thyroid tumors in rats.[1][6][7] It has not been found to be genotoxic in standard in vitro and in vivo assays, nor is it considered a neurotoxin or teratogen at doses non-toxic to the mother.[4][7] This guide provides a detailed overview of the toxicological data, key safety endpoints, and the experimental methodologies used in the evaluation of fenbuconazole.

#### **Mechanism of Action**

**Fenbuconazole**'s fungicidal activity stems from its ability to inhibit the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3][8] This disruption leads to an accumulation of methylated sterols, compromising membrane integrity and ultimately inhibiting fungal growth.[8]







In mammals, the toxicological effects, particularly hepatotoxicity, are linked to its interaction with cytochrome P450 (CYP450) enzymes.[9] Studies in rats and mice have shown effects similar to those induced by phenobarbital, including the induction of CYP450 activity (specifically the CYP2B form), leading to hepatocellular hypertrophy and proliferation.[4] This increased metabolic activity in the liver can lead to secondary effects, such as altered thyroid hormone levels in rats.[4][7]





Click to download full resolution via product page

**Caption:** Mechanism of action of **Fenbuconazole** in fungi and mammals.



# Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats demonstrate that **fenbuconazole** is well-absorbed following oral administration and is extensively metabolized.[1] It is rapidly eliminated, primarily through the feces via significant biliary excretion, with no evidence of significant tissue retention.[2][4] Dermal absorption is low, constituting between 2% and 13% of the administered dose over a 24-hour period.[4] The metabolism involves Phase I oxidation or hydroxylation at multiple sites on the molecule, followed by Phase II conjugation, predominantly with glucuronic acid.[4]

#### **Toxicological Data**

The toxicological database for **fenbuconazole** is extensive, covering acute, subchronic, and chronic exposures, as well as carcinogenicity, genotoxicity, and reproductive/developmental effects.

#### **Acute Toxicity**

**Fenbuconazole** exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure.[4] It is not classified as a skin or eye irritant and, while not a sensitizer in a Buehler test, it showed weak sensitization potential in a maximization test.[4]

| Table 1: Acute Toxicity of Technical Grade Fenbuconazole |                                                                         |  |
|----------------------------------------------------------|-------------------------------------------------------------------------|--|
| Study                                                    | Result                                                                  |  |
| Acute Oral LD50 (Rat)                                    | > 2,000 mg/kg bw[2][4][10]                                              |  |
| Acute Dermal LD50 (Rat)                                  | > 5,000 mg/kg bw[2][4][10]                                              |  |
| Acute Inhalation LC50 (Rat)                              | > 2.1 mg/L air[2][4]                                                    |  |
| Skin Irritation                                          | Not an irritant[4]                                                      |  |
| Eye Irritation                                           | Not an irritant[2][4]                                                   |  |
| Dermal Sensitization                                     | Not a sensitizer (Buehler test); Weak sensitizer (Maximization test)[4] |  |



#### **Subchronic and Chronic Toxicity**

The primary target organ identified in subchronic and chronic feeding studies in rats, mice, and dogs is the liver.[1][9] Observed effects include increased liver weight, hepatocellular hypertrophy, and associated changes in clinical chemistry, such as alterations in cholesterol, triglycerides, and liver enzymes (ALK, SGPT, SGOT).[1][4] In rats, secondary effects on the thyroid (hypertrophy of follicular cells) were noted.[4][5] In dogs, increased kidney and adrenal weights were also observed after chronic exposure.[1]

#### Carcinogenicity

**Fenbuconazole** is classified as a "Group C, possible human carcinogen" by the U.S. EPA.[1] [7] This classification is based on findings of an increased incidence of liver tumors in male and female mice and thyroid tumors in male rats in long-term carcinogenicity studies.[6][7] A cancer potency factor (Q1\*) of  $3.59 \times 10^{-3}$  (mg/kg/day)<sup>-1</sup> has been established for quantifying cancer risk.[6]



| Table 2: Chronic Toxicity and Carcinogenicity Endpoints |         |                  |                                                                                                                                                                   |
|---------------------------------------------------------|---------|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study                                                   | Species | NOAEL            | LOAEL & Effects                                                                                                                                                   |
| 2-Year<br>Chronic/Carcinogenici<br>ty                   | Rat     | 3.0 mg/kg/day[4] | 30.6 mg/kg/day,<br>based on decreased<br>body weight gain,<br>increased thyroid<br>weight, and<br>histopathological<br>lesions in the liver and<br>thyroid.[6][7] |
| 78-Week<br>Carcinogenicity                              | Mouse   | 1.3 mg/kg/day[4] | 200 ppm (males), 650 ppm (females), based on hepatomegaly, hepatocellular hypertrophy, and evidence of tumorigenicity at the highest doses.[4]                    |
| 1-Year Chronic                                          | Dog     | 5.2 mg/kg/day[4] | Higher doses led to decreased body-weight gain and hepatic hypertrophy.  [4]                                                                                      |

#### Genotoxicity

**Fenbuconazole** has been adequately tested in a battery of in vitro and in vivo genotoxicity assays and is considered to be non-genotoxic.[4] While one report indicated no mutagenic activity in a Salmonella typhimurium assay, the study was deemed unacceptable.[11] Conversely, studies using the Allium cepa test system have reported genotoxic effects, including chromosomal aberrations and DNA damage.[12][13]



#### **Reproductive and Developmental Toxicity**

**Fenbuconazole** is not considered a teratogen in rats or rabbits.[4] Developmental effects, such as increased post-implantation loss, increased resorptions, and decreased live fetuses, were observed only at dose levels that also produced maternal toxicity.[4][6][7] In a two-generation reproduction study in rats, fetotoxicity (e.g., decreased pup body weight) was seen at high doses alongside maternal toxicity.[4][7] Importantly, no increased qualitative or quantitative susceptibility was observed in developmental or reproductive studies.[1][7]

| Table 3: Key Toxicological Reference Values |                                                   |  |
|---------------------------------------------|---------------------------------------------------|--|
| Endpoint                                    | Value                                             |  |
| Acceptable Daily Intake (ADI)               | 0-0.03 mg/kg bw/day[4]                            |  |
| Acute Reference Dose (ARfD)                 | 0.3 mg/kg bw/day[3]                               |  |
| Chronic Population Adjusted Dose (cPAD)     | 0.03 mg/kg/day[7]                                 |  |
| Acute Population Adjusted Dose (aPAD)       | 0.3 mg/kg/day (for females 13-49)[7]              |  |
| Cancer Potency Factor (Q1)*                 | $3.59 \times 10^{-3} \text{ (mg/kg/day)}^{-1}[6]$ |  |

#### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation of toxicological data. Below are representative protocols for key studies.

## Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study in Rats

- Objective: To assess the chronic toxicity and carcinogenic potential of fenbuconazole when administered orally in the diet to rats for two years.
- Test System: Sprague-Dawley rats (e.g., 50/sex/group).
- Administration: Fenbuconazole was mixed into the diet and administered continuously for 24 months.



Dose Levels: Multiple dose groups were used, for example: 0, 80, and 800 ppm, which
correspond to specific mg/kg body weight/day intakes.[4] The study that established the
chronic NOAEL used doses resulting in intakes of 3.0 mg/kg/day (NOAEL) and 30.6
mg/kg/day (LOAEL).[4][7]

#### Observations:

- In-life: Clinical signs of toxicity, body weight, food consumption, and palpable masses were recorded throughout the study.
- Interim Sacrifices: Blood and urine samples were collected for hematology, clinical chemistry, and urinalysis at periodic intervals (e.g., 6, 12, 18, and 24 months).
- Terminal Endpoints: At 24 months, all surviving animals were euthanized. A full necropsy
  was performed, organ weights were recorded (especially liver and thyroid), and a
  comprehensive set of tissues was collected for histopathological examination.
- Data Analysis: Statistical analysis was performed to compare treated groups to the control group. The No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) were determined based on statistically and biologically significant findings.



Click to download full resolution via product page

**Caption:** Generalized experimental workflow for a 2-year rodent bioassay.



#### **Protocol: Developmental Toxicity Study in Rabbits**

- Objective: To evaluate the potential of **fenbuconazole** to cause developmental toxicity in rabbits following oral administration during the period of major organogenesis.
- Test System: New Zealand White rabbits (e.g., 20-25 females/group).
- Administration: Doses were administered daily by gavage, typically from gestation day (GD)
   6 through GD 18.
- Dose Levels: A control group and at least three dose levels were used, such as 0, 10, 30, and 60 mg/kg bw/day.[4][14]
- Maternal Observations: Does were observed for clinical signs, body weight changes, and food consumption.
- Terminal Endpoints: On approximately GD 29, does were euthanized. The uterus was examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
- Fetal Examinations: All fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.
- Data Analysis: The maternal NOAEL was determined based on signs of toxicity in the does.
   The developmental NOAEL was determined based on effects on the developing fetuses (e.g., viability, growth, and morphology).

#### **Risk Assessment Framework**

The toxicological data generated from the studies described above are integrated into a risk assessment framework to establish safe levels of human exposure. This process involves identifying hazards, establishing dose-response relationships, and deriving toxicological reference values like the ADI and ARfD.





Click to download full resolution via product page

**Caption:** Logical flow from toxicological data to human health risk assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Fenbuconazole | C19H17ClN4 | CID 86138 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenbuconazole (Ref: RH 7592) [sitem.herts.ac.uk]







- 4. 4.13 Fenbuconazole (T,R)\* [fao.org]
- 5. Federal Register :: Fenbuconazole; Pesticide Tolerances [federalregister.gov]
- 6. Federal Register :: Request Access [unblock.federalregister.gov]
- 7. Federal Register :: Fenbuconazole; Pesticide Tolerances [federalregister.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Federal Register :: Fenbuconazole; Time-Limited Pesticide Tolerance [federalregister.gov]
- 12. daneshyari.com [daneshyari.com]
- 13. researchgate.net [researchgate.net]
- 14. apvma.gov.au [apvma.gov.au]
- To cite this document: BenchChem. [Fenbuconazole: A Comprehensive Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054123#toxicological-profile-of-fenbuconazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com